3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a chlorobenzenesulfonyl group, an ethylpiperazinyl group, and a fluorine atom, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: The chlorobenzenesulfonyl group is introduced via sulfonylation reactions, using reagents like chlorobenzenesulfonyl chloride.
Substitution with the piperazinyl group: The ethylpiperazinyl group is incorporated through nucleophilic substitution reactions, often using ethylpiperazine as the nucleophile.
Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethylpiperazine in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
- 4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-3-26-8-10-27(11-9-26)20-13-19-17(12-18(20)24)22(28)21(14-25(19)2)31(29,30)16-6-4-15(23)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMCJMOYLUXACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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